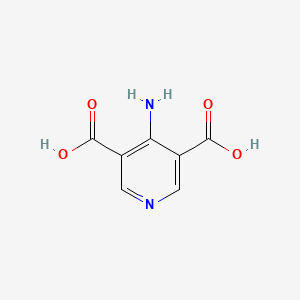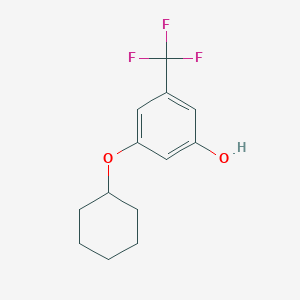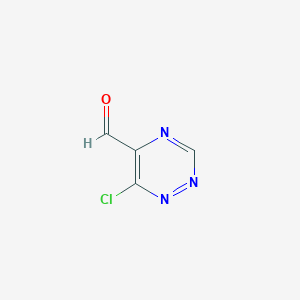
6-Chloro-1,2,4-triazine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,2,4-triazine-5-carbaldehyde is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chloro group and an aldehyde group in the this compound structure makes it a versatile intermediate for the synthesis of various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with formamide, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
化学反応の分析
Types of Reactions
6-Chloro-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Oxidation: 6-Chloro-1,2,4-triazine-5-carboxylic acid.
Reduction: 6-Chloro-1,2,4-triazine-5-methanol.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
6-Chloro-1,2,4-triazine-5-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-1,2,4-triazine-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form covalent bonds with nucleophiles, while the chloro group can participate in substitution reactions. These properties make it a versatile intermediate in the synthesis of compounds with specific biological activities .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of an aldehyde group.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains amino groups instead of an aldehyde group.
Pyrrolo[2,1-f][1,2,4]triazine: A bicyclic compound with antiviral properties.
Uniqueness
6-Chloro-1,2,4-triazine-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions.
特性
分子式 |
C4H2ClN3O |
|---|---|
分子量 |
143.53 g/mol |
IUPAC名 |
6-chloro-1,2,4-triazine-5-carbaldehyde |
InChI |
InChI=1S/C4H2ClN3O/c5-4-3(1-9)6-2-7-8-4/h1-2H |
InChIキー |
NTSFBDVJMMDBBG-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N=N1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


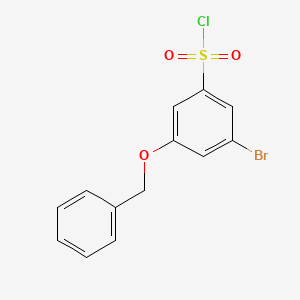
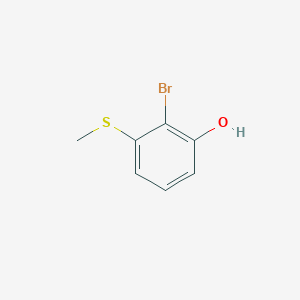
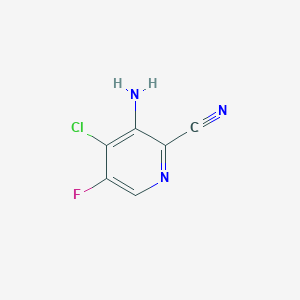
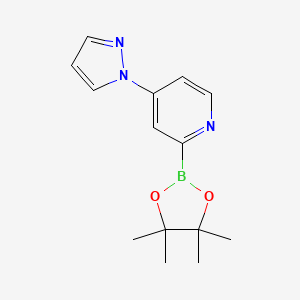
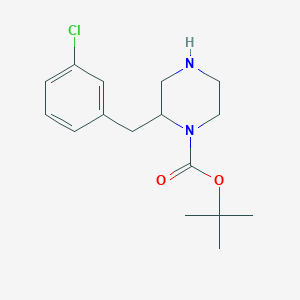
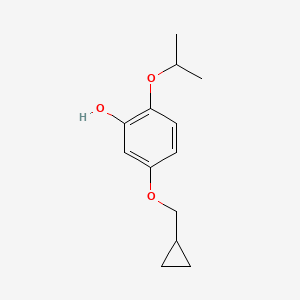
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
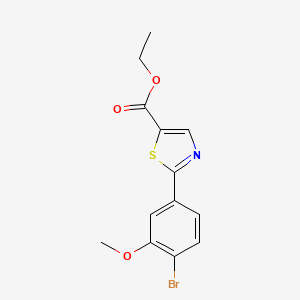
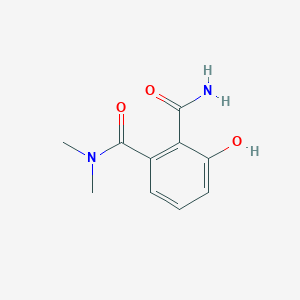
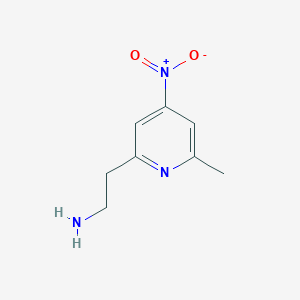
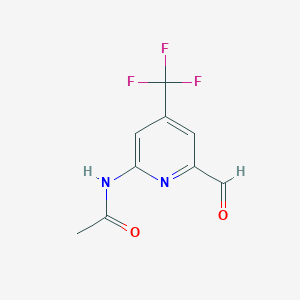
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
